1,2-Dioctanoylglycerol
Overview
Description
1,2-Dioctanoylglycerol (DiC8) is a synthetic diacylglycerol (DAG) that has been extensively studied due to its biological activities, particularly in relation to protein kinase C (PKC) activation and cellular signaling pathways. DiC8 is known to induce various cellular responses, such as changes in cytosolic free calcium concentrations and cytosolic acidification in T lymphocytes, which are independent of PKC activation . It has also been shown to stimulate prostaglandin synthesis by inhibiting the lysophosphatide acyltransferase, thereby increasing the pool of free arachidonic acid available for prostanoid synthesis .
Synthesis Analysis
The synthesis of DiC8 and related analogues has been a subject of interest due to their potential as probes for PKC and their effects on cellular functions. For instance, iodoaryl analogues of DiC8 have been synthesized to study their binding affinity to PKC, demonstrating the importance of structural specificity in their biological activity . Additionally, the synthesis of 1,3-distearoyl-2-oleoylglycerol (SOS) by enzymatic acidolysis in a solvent-free system has been reported, highlighting the potential for sustainable production of DAG analogues for industrial applications .
Molecular Structure Analysis
The molecular structure of DAGs and their analogues has been resolved to understand their polymorphism and physical properties. For example, the crystal structure of a mixed-chain triacylglycerol (TAG), 1,2-dipalmitoyl-3-myristoyl-sn-glycerol, has been determined, revealing insights into the atomic-level structure of the beta' polymorph, which is relevant for the functionality of fat crystals in food emulsions . Similarly, the structure of 1,2-dipalmitoyl-3-acetyl-sn-glycerol has been analyzed, showing a trilayer arrangement and providing comparisons with single acid TAGs and diacyl-sn-glycerols .
Chemical Reactions Analysis
DiC8 has been shown to participate in various chemical reactions within biological systems. For instance, it stimulates the accumulation of choline and its incorporation into acetylcholine and phosphatidylcholine in a human cholinergic neuroblastoma cell line, indicating its role in cholinergic signaling . Moreover, DiC8 has been found to depress cardiac L-type Ca2+ current, which is independent of PKC activation, suggesting a direct effect on ion channel function .
Physical and Chemical Properties Analysis
The physical and chemical properties of DAGs are influenced by their acyl chain composition and molecular structure. The polymorphism of 18-carbon fatty acyl triacylglycerols has been studied, showing that the presence of unsaturation and substitution in the 2-position affects their polymorphic behavior and the stability of different phases . Additionally, the rapid hydrolysis and efficient absorption of triglycerides with medium-chain fatty acids in the 1 and 3 positions and a long-chain fatty acid in the 2 position have been described, supporting the ease of hydrolysis and absorption of such structured lipids .
Scientific Research Applications
Activation of Protein Kinase C and Cellular Responses : Emilsson et al. (1986) discovered that 1,2-dioctanoylglycerol stimulates phospholipase A-type cleavage of phosphatidylinositol and the release of arachidonic acid in mouse macrophages, suggesting its role in protein kinase C activation and cellular responses (Emilsson, Wijkander, & Sundler, 1986).
Influence on T-Lymphocyte Activation : Asaoka et al. (1991) demonstrated that 1,2-Dioctanoylglycerol influences human T-lymphocyte activation, pointing to its role in immune cell functioning (Asaoka, Oka, Yoshida, & Nishizuka, 1991).
Effects on Cardiac Muscle : Research by Teutsch, Weible, and Siess (1987) found that 1,2-dioctanoylglycerol has differential effects on the contractile force and rhythm of guinea pig atrial muscle, highlighting its potential implications in cardiac research (Teutsch, Weible, & Siess, 1987).
Role in Leukocyte Migration : Wright et al. (1988) discovered that 1,2-dioctanoylglycerol acts as a chemoattractant for various types of leukocytes, indicating its importance in immune responses and inflammation (Wright, Hoffman, Nishijima, Jakoi, Snyderman, & Shin, 1988).
Impact on Insulin Action : Terry, Levy, and Grunberger (1991) showed that 1,2-dioctanoylglycerol modulates insulin receptor function and insulin action in rat adipocytes, which is significant for diabetes research (Terry, Levy, & Grunberger, 1991).
Independent Actions from Protein Kinase C : Kolesnick and Hemer (1990) provided insights into the actions of 1,2-dioctanoylglycerol that are independent of protein kinase C, suggesting alternative cellular mechanisms (Kolesnick & Hemer, 1990).
Inhibition of Cardiac L-type Ca2+ Current : Schreur and Liu (1996) found that 1,2-dioctanoylglycerol inhibits L-type Ca2+ current in rat ventricular myocytes, independent of protein kinase C activation, indicating its potential impact on cardiac electrophysiology (Schreur & Liu, 1996).
Effect on Surface Transferrin Receptor Expression : May, Lapetina, and Cuatrecasas (1986) showed that 1,2-dioctanoylglycerol briefly activates protein kinase C and stimulates changes in surface transferrin receptor expression in a reversible manner (May, Lapetina, & Cuatrecasas, 1986).
Activation of Human T Cells : Subramaniam et al. (1988) found that 1,2-dioctanoylglycerol activates human T cells, indicating its role in cellular immunology (Subramaniam, Sehajpal, Murthi, Stenzel, & Suthanthiran, 1988).
Neurotransmitter Release Stimulation : Davis and Patrick (1990) demonstrated that 1,2-dioctanoylglycerol stimulates neurotransmitter release in the central nervous system, suggesting its significance in neurobiology (Davis & Patrick, 1990).
Direct Block of Calcium Channels in Myometrial Cells : Kusaka and Sperelakis (1995) found that 1,2-dioctanoylglycerol directly blocks L-type Ca2+ channels in rat myometrial cells, independent of protein kinase C activation, which is relevant for reproductive biology and pharmacology (Kusaka & Sperelakis, 1995).
Cytosolic Changes in T Lymphocytes : Ebanks, Roifman, Mellors, and Mills (1989) demonstrated that higher concentrations of 1,2-dioctanoylglycerol induce cytosolic acidification and changes in calcium concentrations in T lymphocytes, independent of protein kinase C activation (Ebanks, Roifman, Mellors, & Mills, 1989).
Safety And Hazards
properties
IUPAC Name |
(3-hydroxy-2-octanoyloxypropyl) octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBULZYTDGUSSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910175 | |
Record name | 3-Hydroxypropane-1,2-diyl dioctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00910175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dioctanoylglycerol | |
CAS RN |
1069-87-0 | |
Record name | Monoctanoin Component C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxypropane-1,2-diyl dioctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00910175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCERYL 1,2-DICAPRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA9937IP23 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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